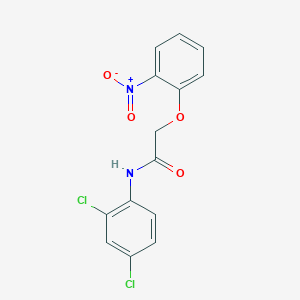

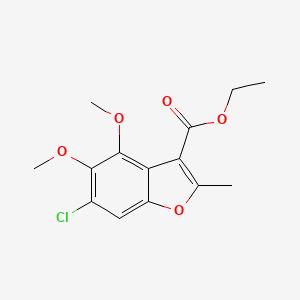

N-(2,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as Dichlobenil, is a widely used herbicide that has been extensively studied for its biochemical and physiological effects. The compound has been synthesized using various methods and has been found to have potent herbicidal activity against a wide range of plant species.

Mechanism of Action

Dichlobenil acts by inhibiting the synthesis of cellulose, a major component of the plant cell wall. The compound binds to the cellulose synthase enzyme, preventing the formation of cellulose microfibrils. This leads to the disruption of cell wall formation, resulting in the death of the plant cell.

Biochemical and Physiological Effects:

Dichlobenil has been found to have a range of biochemical and physiological effects on plants. The compound inhibits the synthesis of cellulose, leading to the disruption of the cell wall and the death of the plant cell. It also affects the metabolism of lipids and proteins in plants, leading to reduced growth and development. Dichlobenil has been found to have no significant effect on photosynthesis or respiration in plants.

Advantages and Limitations for Lab Experiments

Dichlobenil has several advantages for lab experiments. It is a potent herbicide that can be used to study the effects of plant cell wall disruption. The compound is also readily available and relatively inexpensive. However, Dichlobenil has some limitations for lab experiments. It has a short half-life in soil, which limits its use in field studies. The compound is also toxic to aquatic organisms and may have environmental implications.

Future Directions

There are several future directions for research on Dichlobenil. One area of interest is the development of new formulations and delivery methods to improve the efficacy and environmental safety of the compound. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of Dichlobenil. Additionally, there is a need for further studies on the potential health and environmental effects of the compound. Finally, there is a need for the development of alternative herbicides that are more environmentally friendly and sustainable.

Synthesis Methods

Dichlobenil can be synthesized using various methods, including the reaction of 2,4-dichlorophenylamine with 2-nitrophenol in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of 2,4-dichlorophenylamine with 2-nitrophenyl chloroformate in the presence of triethylamine and dichloromethane. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

Dichlobenil has been extensively studied for its herbicidal activity and has been found to be effective against a wide range of plant species. It has been used in agricultural and horticultural applications to control weeds in crops, turf, and ornamental plants. The compound has also been used in forestry to control unwanted vegetation. Apart from its herbicidal activity, Dichlobenil has been studied for its potential as a fungicide and as an inhibitor of plant growth.

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c15-9-5-6-11(10(16)7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPFKPDNXWPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6024587 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)

![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)

![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)

![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)

![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)

![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)